Cas no 922054-73-7 (2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide)

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide is a synthetic organic compound featuring a thiazole core functionalized with benzenesulfonamide and a 4-methoxyphenethyl acetamide moiety. This structure suggests potential biological activity, particularly in medicinal chemistry applications, due to the presence of sulfonamide and thiazole groups, which are known for their pharmacological relevance. The compound’s design may offer advantages in selectivity and binding affinity, making it a candidate for further research in drug development, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise modifications to optimize physicochemical properties and therapeutic efficacy. Suitable for investigational use in biochemical and pharmaceutical studies.
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide structure
922054-73-7 structure
Product Name:2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide
CAS No:922054-73-7
MF:C20H21N3O4S2
MW:431.528442144394
CID:6265632
PubChem ID:18572029
Update Time:2025-05-19

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide
    • AKOS004938124
    • EiM07-30416
    • N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide
    • 922054-73-7
    • AKOS005574600
    • F2322-0827
    • 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
    • 2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE
    • N-(4-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
    • Inchi: 1S/C20H21N3O4S2/c1-27-17-9-7-15(8-10-17)11-12-21-19(24)13-16-14-28-20(22-16)23-29(25,26)18-5-3-2-4-6-18/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23)
    • InChI Key: SYFRZVYWQQRWCV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1=NC(=CS1)CC(NCCC1C=CC(=CC=1)OC)=O)(=O)=O

Computed Properties

  • Exact Mass: 431.09734851g/mol
  • Monoisotopic Mass: 431.09734851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 134Ų

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide Pricemore >>

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Additional information on 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide

Introduction to 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide and Its Significance in Modern Chemical Biology

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide, identified by its CAS number 922054-73-7, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in modulating biological pathways and its structural similarity to known bioactive agents. The compound's unique combination of a benzenesulfonamido group linked to a thiazole core and an acetamide moiety attached to a 4-methoxyphenyl ethyl chain, positions it as a candidate for further exploration in drug discovery and therapeutic development.

The structural composition of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide is pivotal in understanding its biological activity. The thiazole ring is a well-documented scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules, including antibiotics and antifungals. Its sulfur-containing structure contributes to the compound's ability to interact with biological targets, often through coordination with metal ions or hydrogen bonding. The benzenesulfonamido group introduces a polar, negatively charged moiety, which can enhance solubility and binding affinity to specific protein targets. Additionally, the acetamide functionality provides a hydrogen bond acceptor site, further facilitating interactions with biological receptors.

The 4-methoxyphenyl ethyl chain adds another layer of complexity to the molecule, influencing both its physicochemical properties and biological behavior. Methoxy groups are known to modulate lipophilicity and metabolic stability, making them valuable in drug design. The presence of this group in the molecule suggests potential for enhanced bioavailability and reduced clearance rates upon administration. Furthermore, the extended alkyl chain can influence the compound's solubility and membrane permeability, critical factors in determining its pharmacokinetic profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic intervention in conditions such as arthritis and autoimmune diseases. The compound's ability to modulate these pathways could be harnessed to develop novel treatments that offer improved efficacy and reduced side effects compared to existing therapies.

In vitro studies have begun to elucidate the mechanism of action for this compound. Initial experiments suggest that it may inhibit the activity of key enzymes involved in inflammation by competing with natural substrates or by altering enzyme conformation. The precise interaction points within these enzymes remain under investigation but preliminary data indicate strong binding affinities for certain inflammatory mediators. This aligns with the growing interest in targeting inflammation-driven diseases through small molecule inhibitors.

The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide presents both challenges and opportunities for chemists specializing in medicinal chemistry. The multi-step synthesis involves careful handling of sensitive functional groups and requires precise control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency than ever before. Techniques such as transition metal-catalyzed cross-coupling reactions have streamlined the introduction of aromatic rings and heterocyclic structures into molecular frameworks.

The potential applications of this compound extend beyond its role as an anti-inflammatory agent. Researchers are exploring its utility as a scaffold for developing drugs targeting other diseases, including neurodegenerative disorders and cancer. The structural versatility of benzenesulfonamido-thiazole-acetamide derivatives allows for modifications that can fine-tune their biological activity toward specific disease pathways. By incorporating additional functional groups or altering the length of the alkyl chain, chemists can generate libraries of compounds with tailored properties.

The regulatory landscape for novel pharmaceutical compounds is stringent but increasingly supportive of innovative drug development strategies. Regulatory agencies worldwide are recognizing the importance of targeted therapies and are willing to expedite reviews for compounds that demonstrate significant therapeutic advantage over existing treatments. This favorable environment encourages researchers to pursue high-risk but potentially high-reward projects like the development of new anti-inflammatory agents based on structures like 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide.

The future direction for research on this compound involves both expanding its chemical space through structural analogs and validating its biological activity through preclinical studies. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory findings into viable therapeutic options for patients suffering from inflammatory diseases. As computational tools become more sophisticated, virtual screening methods will play an increasingly critical role in identifying promising candidates for further investigation.

In conclusion,2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-2-(4-methoxyphenyl)ethylacetamide (CAS no 922054-73-7) represents a structurally intriguing molecule with significant potential in modern chemical biology and pharmaceutical research. Its unique combination of functional groups positions it as a versatile scaffold for developing novel therapeutics targeting inflammation-related diseases among others yet unexplored applications may emerge from ongoing studies into its mechanism of action

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